molecular formula C21H20N8O3 B145377 2-((4,6-Bis(2-(2-methoxybenzylidene)hydrazinyl)-1,3,5-triazin-2-yl)oxy)acetonitrile CAS No. 137522-85-1

2-((4,6-Bis(2-(2-methoxybenzylidene)hydrazinyl)-1,3,5-triazin-2-yl)oxy)acetonitrile

Cat. No.: B145377
CAS No.: 137522-85-1
M. Wt: 432.4 g/mol
InChI Key: NIGWKPKEEYOXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4,6-Bis(2-(2-methoxybenzylidene)hydrazinyl)-1,3,5-triazin-2-yl)oxy)acetonitrile is a complex organic compound characterized by its unique structure, which includes a triazine ring and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Bis(2-(2-methoxybenzylidene)hydrazinyl)-1,3,5-triazin-2-yl)oxy)acetonitrile typically involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with cyanuric chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Bis(2-(2-methoxybenzylidene)hydrazinyl)-1,3,5-triazin-2-yl)oxy)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-((4,6-Bis(2-(2-methoxybenzylidene)hydrazinyl)-1,3,5-triazin-2-yl)oxy)acetonitrile has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4,6-Bis(2-(2-methoxybenzylidene)hydrazinyl)-1,3,5-triazin-2-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-((4,6-Bis(2-(2-methoxybenzylidene)hydrazinyl)-1,3,5-triazin-2-yl)oxy)acetonitrile is unique due to its triazine core and the presence of methoxyphenyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

137522-85-1

Molecular Formula

C21H20N8O3

Molecular Weight

432.4 g/mol

IUPAC Name

2-[[4,6-bis[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-1,3,5-triazin-2-yl]oxy]acetonitrile

InChI

InChI=1S/C21H20N8O3/c1-30-17-9-5-3-7-15(17)13-23-28-19-25-20(27-21(26-19)32-12-11-22)29-24-14-16-8-4-6-10-18(16)31-2/h3-10,13-14H,12H2,1-2H3,(H2,25,26,27,28,29)/b23-13+,24-14+

InChI Key

NIGWKPKEEYOXCX-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC2=NC(=NC(=N2)OCC#N)N/N=C/C3=CC=CC=C3OC

SMILES

COC1=CC=CC=C1C=NNC2=NC(=NC(=N2)OCC#N)NN=CC3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC=C1C=NNC2=NC(=NC(=N2)OCC#N)NN=CC3=CC=CC=C3OC

Synonyms

((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)ox y)acetonitrile

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.